It provides a set of powerful tools for content authors, network service providers and end users.
MPEG-4 is commonly used for internet streaming and mobile devices.
MPEG-4 allows content to be encoded at different quality and resolution levels, adjusting to varying network conditions and device capabilities.
MPEG-4 is used in video conferencing and multimedia applications.
MPEG-4 supports interactive multimedia content by enabling users to interact with and manipulate objects within the video.
This format allows for efficient storage and transmission of multimedia content.
The application of MPEG-4 in these areas allows for more immersive and interactive experiences.
MPEG-4 introduces advancements and capabilities that surpass what earlier techniques could achieve.
MPEG-4 uses various compression techniques such as Spatial Compression and Motion Compensation. Motion Compensation minimizes frame redundancy by capturing predictable motion between consecutive frames, reducing data duplication.
These techniques effectively reduce the amount of data while upholding quality.
Broadcasters strive to be on the very edge of perceived image quality, getting the most quality and quantity of programming out of the least amount of transmitted bits.
mPEG4-Mal, or methyl polyethylene glycol with a maleimide group, is a specialized chemical compound characterized by its unique structure that includes a polyethylene glycol backbone and a terminal maleimide functional group. The molecular formula for mPEG4-Mal is with a molecular weight of approximately 358.39 g/mol. This compound is notable for its ability to form covalent bonds with thiol groups, making it an essential tool in bioconjugation processes and various biomedical applications .
The primary mechanism of action of mPEG4-Mal lies in its ability to modify biomolecules through conjugation. PEGylation with mPEG4-Mal offers several advantages:
The primary chemical reaction involving mPEG4-Mal is its interaction with thiol groups. The maleimide moiety reacts selectively with thiols to form stable thioether bonds. This reaction can be represented as follows:
This reaction is crucial for applications in drug delivery systems, protein labeling, and the development of bioconjugates .
mPEG4-Mal exhibits significant biological activity due to its ability to modify proteins and peptides through covalent bonding. By attaching to thiol-containing biomolecules, mPEG4-Mal can enhance the solubility and stability of these molecules in biological environments. This property is particularly useful in the development of targeted drug delivery systems and therapeutic agents, where improved pharmacokinetics and biodistribution are desired .
The synthesis of mPEG4-Mal typically involves the following steps:
mPEG4-Mal has diverse applications across various fields:
Studies on mPEG4-Mal have focused on its interactions with various thiolated biomolecules, demonstrating its effectiveness in forming stable conjugates. Research indicates that mPEG4-Mal can significantly improve the pharmacokinetic profiles of conjugated drugs, leading to enhanced therapeutic efficacy. Additionally, interaction studies have shown that the rate of reaction between mPEG4-Mal and thiols can be influenced by factors such as pH and temperature, which are critical for optimizing bioconjugation protocols .
Several compounds share structural similarities with mPEG4-Mal, particularly those that contain polyethylene glycol linkers or maleimide groups. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
mPEG3-Mal | PEG derivative | Shorter chain length; fewer reactive sites |
mPEG5-Mal | PEG derivative | Longer chain length; potentially increased solubility |
Maleimide-activated PEG | PEG derivative | Lacks methyl ether functionality; used primarily for direct conjugation |
PEG-SH | Thiol-terminated PEG | Reactive towards maleimides; used in reverse reactions |
mPEG4-Mal stands out due to its specific balance between hydrophilicity and reactivity, making it particularly suitable for applications requiring stable bioconjugates without compromising solubility .
The evolution of maleimide-functionalized PEG reagents began with the recognition of PEG’s biocompatibility and non-immunogenic properties in the late 20th century. Early work focused on modifying PEG with reactive groups to facilitate covalent bonding with biomolecules. The introduction of maleimide groups marked a significant advancement, as their high specificity for thiols enabled site-specific conjugation under physiological conditions.
In 2003, Li and Kao demonstrated the synthesis of 50 distinct PEG derivatives, including maleimide-terminated variants, to study their interactions with biomaterials. This library highlighted PEG’s versatility in modulating hydrophilicity and cell adhesion, laying the groundwork for tailored bioconjugates. Subsequent studies, such as Ananda et al.’s 2008 analysis, addressed challenges in functionalizing monomethoxy-PEG (mPEG) with maleimide groups, optimizing reaction conditions to achieve higher purity and efficiency. These efforts resolved batch-to-batch variability issues, critical for industrial-scale production.
The development of multi-step synthetic protocols, exemplified by patents like US6828401B2, further refined the production of PEG-maleimide derivatives. These methods involved tosylation, amination, and maleic anhydride reactions, ensuring stoichiometric control over functional group incorporation. For instance, the condensation of p-maleimidophenyl isocyanate with mPEG yielded maleimidophenyl-PEG (MPPEG) with 80% purity, a benchmark for subsequent innovations.
A pivotal breakthrough came with the introduction of heterobifunctional PEG reagents, which combined maleimide groups with other reactive moieties (e.g., N-hydroxysuccinimide esters). These reagents enabled sequential conjugation strategies, allowing researchers to link diverse molecules—such as proteins, peptides, and fluorescent dyes—into multifunctional assemblies. By the early 2010s, commercial availability of maleimide-PEG derivatives, including mPEG4-Mal, accelerated their adoption in biomedical research.
mPEG4-Mal, characterized by a methoxy-terminated PEG spacer and a maleimide reactive group, has become a cornerstone in biopolymer engineering. Its structure—comprising a tetraethylene glycol chain (PEG4) linked to a maleimide moiety—balances solubility, steric flexibility, and reaction efficiency. The PEG4 spacer reduces steric hindrance during conjugation, while the maleimide group ensures rapid, selective thiol bonding at neutral pH.
mPEG4-Mal is widely used to create antibody-drug conjugates (ADCs) and PEGylated proteins. For example, hemoglobin modified with maleimide-PEG derivatives serves as a blood substitute (MP4), demonstrating the reagent’s biocompatibility. In hydrogels, mPEG4-Mal crosslinks thiol-functionalized peptides to gelatin backbones, forming scaffolds for tissue regeneration.
Recent studies highlight mPEG4-Mal’s role in designing injectable hydrogels for drug delivery. By adjusting pH and buffer conditions, researchers slow thiol-maleimide reaction kinetics to achieve uniform crosslinking, essential for homogeneous drug release. For instance, triethanolamine (TEOA) buffers reduce gelation speed by 90-fold, enabling precise control over hydrogel microstructure.
Functionalization of mPEG4-Mal with alkyne groups (e.g., Alkyne-PEG4-maleimide) enables dual conjugation strategies. The alkyne moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the maleimide targets thiols, allowing modular assembly of complex biomolecular architectures.
methoxy polyethylene glycol four maleimide represents a heterobifunctional linker molecule with distinct structural domains that influence its chemical reactivity and biological applications [1]. The compound features a molecular formula of carbon sixteen hydrogen twenty-six nitrogen two oxygen seven with a molecular weight of 358.39 daltons [1] [6]. The chemical architecture consists of a methoxy-terminated polyethylene glycol chain containing four ethylene oxide repeating units, connected through an amide linkage to a terminal maleimide functional group [1] [7].
The polyethylene glycol four spacer arm in methoxy polyethylene glycol four maleimide provides optimal balance between molecular flexibility and steric accessibility for bioconjugation reactions [12]. Research demonstrates that the four-unit polyethylene glycol chain length exhibits superior performance compared to shorter or longer spacer variants in terms of conjugation efficiency and biological activity retention [12]. The hydrophilic polyethylene glycol segment enhances water solubility and reduces nonspecific interactions, while maintaining sufficient chain length to minimize steric hindrance between conjugated biomolecules [1] [7].
Comparative studies reveal that polyethylene glycol four spacers demonstrate enhanced serum stability compared to shorter polyethylene glycol two analogs, with half-life values of 584±20 minutes versus 246±4 minutes respectively [12]. The maleimide terminus exhibits high selectivity for sulfhydryl groups, with reaction kinetics proceeding optimally at physiological pH ranges of 6.5 to 7.5 [9] [34]. The electron-withdrawing nature of the maleimide ring system enhances its electrophilic character, facilitating rapid Michael addition reactions with thiolate nucleophiles [9] [10].
Parameter | methoxy polyethylene glycol four maleimide | Comparative Data |
---|---|---|
Molecular Weight | 358.39 Da [1] | Optimal for bioconjugation |
polyethylene glycol Units | 4 [1] | Enhanced stability vs shorter chains [12] |
Storage Temperature | -20°C [6] | Standard for maleimide derivatives |
Reaction pH Optimum | 6.5-7.5 [34] | Physiological compatibility |
Substitution Efficiency | ≥90% [20] | High functional group incorporation |
The thiol-maleimide reaction mechanism involving methoxy polyethylene glycol four maleimide proceeds through a Michael addition pathway where the maleimide functions as the Michael acceptor and the thiolate serves as the nucleophilic donor [9] [34]. The reaction kinetics demonstrate rapid formation of stable thioether bonds under mild aqueous conditions without requiring external catalysts or energy sources [9] [11]. Computational studies indicate that the reaction follows either base-catalyzed, nucleophile-initiated, or ion pair-initiated mechanisms depending on solvent conditions and the nature of the thiol substrate [9] [13].
The structure-activity relationship analysis reveals that the maleimide group selectivity toward sulfhydryl groups stems from the favorable energetics of the Michael addition mechanism [9] [10]. The reaction proceeds through initial nucleophilic attack by the thiolate anion at the beta carbon of the maleimide double bond, followed by protonation to yield the stable succinimide thioether product [8] [34]. Kinetic modeling demonstrates that reaction rates are significantly influenced by the basicity of the thiol substrate, with stronger nucleophiles exhibiting faster conjugation kinetics [9] [10].
Experimental investigations using density functional methods show that solvent polarity, initiator type, and thiol structure directly influence the overall reaction mechanism and selectivity [9] [13]. Studies comparing different thiol substrates including methyl mercaptan, beta-mercaptoethanol, and cysteine methyl ester reveal varying reaction rates and selectivity profiles [9]. The polyethylene glycol four spacer in methoxy polyethylene glycol four maleimide provides sufficient conformational flexibility to accommodate diverse thiol-containing substrates while maintaining high reaction efficiency [11] [14].
Reaction Parameter | Observed Effect | Reference Data |
---|---|---|
Reaction Rate | Seconds to minutes [34] | Rapid kinetics under physiological conditions |
pH Dependence | Optimal 6.5-7.5 [9] | Thiolate formation enhanced |
Temperature | Room temperature sufficient [39] | No heating required |
Solvent Effect | Aqueous compatible [9] | Biological system compatibility |
Bond Stability | Irreversible thioether [34] | Permanent conjugation |
Systematic comparison of methoxy polyethylene glycol derivatives with varying chain lengths from n equals 2 to n equals 8 reveals distinct structure-property relationships affecting bioconjugation performance [17] [27]. The molecular weight progression follows a predictable pattern, with methoxy polyethylene glycol two maleimide at 230.2 daltons, methoxy polyethylene glycol four maleimide at 358.4 daltons, methoxy polyethylene glycol six maleimide at 490.6 daltons, and methoxy polyethylene glycol eight maleimide at 622.8 daltons [21] [23].
Hydrodynamic radius studies demonstrate that polyethylene glycol chain length significantly influences the apparent molecular size of conjugated proteins [17]. methoxy polyethylene glycol four modifications result in 1.48-fold increases in hydrodynamic radius compared to native proteins, while longer polyethylene glycol twenty derivatives show 1.75-fold increases [17]. The polyethylene glycol four spacer provides optimal balance between size enhancement and maintained biological activity, as longer chains can lead to reduced ligand accessibility due to steric entanglement [29].
Bioconjugation efficiency analyses reveal that shorter polyethylene glycol chains generally exhibit higher conjugation rates due to reduced steric hindrance [27] [29]. However, polyethylene glycol four demonstrates superior overall performance when considering both conjugation efficiency and biological activity retention [27]. Longer polyethylene glycol chains such as n equals 6 and n equals 8 show decreased ligand availability, with studies indicating only 21% maximum ligand availability at optimal conditions compared to higher percentages for shorter chains [29].
Stability comparisons across the methoxy polyethylene glycol derivatives series show that intermediate chain lengths provide enhanced serum stability without excessive molecular crowding [12] [32]. polyethylene glycol four spacers demonstrate improved thermal stability and resistance to enzymatic degradation compared to shorter analogs, while avoiding the reduced flexibility associated with longer polyethylene glycol chains [19] [32]. The four-unit spacer length represents an optimal compromise between molecular stability, bioconjugation efficiency, and biological activity preservation.
polyethylene glycol Chain Length | Molecular Weight (Da) | Hydrodynamic Effect | Conjugation Efficiency | Stability Profile |
---|---|---|---|---|
n = 2 | 230.2 [21] | Minimal increase [17] | High rate [29] | Moderate stability [12] |
n = 4 | 358.4 [1] | Optimal increase [17] | High efficiency [27] | Enhanced stability [12] |
n = 6 | 490.6 | Significant increase [17] | Reduced efficiency [29] | Good stability [32] |
n = 8 | 622.8 [23] | Large increase [17] | Further reduced [29] | Variable stability [32] |